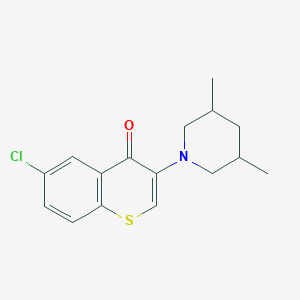

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one

Description

6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound featuring a thiochromenone core (a sulfur-containing analog of chromenone) with a chlorine substituent at position 6 and a 3,5-dimethylpiperidinyl group at position 2. The thiochromenone scaffold is characterized by a fused benzothiopyran-4-one system, which confers unique electronic and steric properties compared to oxygen-containing chromenones. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or ion channels .

Properties

IUPAC Name |

6-chloro-3-(3,5-dimethylpiperidin-1-yl)thiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGMNCXFFLMXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromenone core, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, )

- Core: Fused thiophene-pyrimidinone system.

- Substituents: Lacks the thiochromenone’s sulfur atom and benzannulation.

- This compound may exhibit distinct solubility and metabolic stability profiles .

4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17, )

- Core: Chromenone (oxygen-containing) with fused thiazole-isoxazole substituents.

- Substituents: Amino-linked heterocyclic appendages at position 4.

- Key Differences: The oxygen atom in chromenone versus sulfur in thiochromenone alters electron distribution and bioavailability. The extended heteroaromatic system in Compound 17 may enhance π-π stacking but reduce membrane permeability .

Substituent and Functional Group Comparisons

NN414 (6-Chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, )

- Core: Thieno-thiadiazine dioxide (sulfur- and nitrogen-rich).

- Substituents: Chlorine at position 6 and a 1-methylcyclopropylamino group.

- NN414 is reported as a KATP channel activator, suggesting that the chloro-heterocyclic motif may share bioactivity with the target compound .

(Z)-6-Chloro-3-(2-chlorobenzylidene)indolin-2-one (C1, )

- Core : Oxindole (indolin-2-one) with a benzylidene substituent.

- Substituents : Chlorine at position 6 and a 2-chlorobenzylidene group.

- Key Differences: The oxindole core lacks sulfur but shares a ketone group. The benzylidene substituent introduces steric bulk and π-conjugation, which may enhance binding affinity in protein pockets compared to the thiochromenone’s dimethylpiperidine group .

Physicochemical and Pharmacokinetic Insights

Oral Bioavailability Trends

- Thiochromenone vs.

- Piperidinyl vs. Morpholinyl Groups : The 3,5-dimethylpiperidinyl group in the target compound may offer better metabolic stability than morpholine derivatives (e.g., in ), as saturated nitrogen rings resist oxidative degradation .

Biological Activity

6-Chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiochromenone core, characterized by the presence of both chlorine and sulfur atoms. This unique combination may contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug development.

Antimicrobial Properties

Research has indicated that derivatives of thiochromenones exhibit promising antimicrobial activity. For instance, studies have shown that compounds structurally related to this compound can disrupt cellular homeostasis in pathogens by increasing reactive oxygen species (ROS) levels, leading to cell death . The compound's effectiveness against various microbial strains underscores its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiochromenones have been a focal point in several studies. In vitro assays demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines, such as A549 (human lung carcinoma) and others. The mechanism often involves the induction of apoptosis through ROS-mediated pathways . Compounds related to this compound have shown selectivity towards malignant cells, suggesting their potential for targeted cancer therapies.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The compound may act as an allosteric modulator, influencing key metabolic pathways in cells. For example, it has been suggested that the compound can inhibit trypanothione reductase (TR), an enzyme crucial for maintaining redox balance in trypanosomatids . This inhibition leads to increased oxidative stress within the parasite, ultimately resulting in cell death.

Research Findings and Case Studies

Comparison with Similar Compounds

The structural uniqueness of this compound can be contrasted with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-chloro-3-(3,5-dimethylpiperidin-1-yl)-4H-chromen-4-one | Lacks sulfur atom | Limited antimicrobial activity compared to thiochromene derivatives |

| 3-(3,5-dimethylpiperidin-1-yl)-4H-thiochromen-4-one | No chlorine atom present | Exhibits moderate cytotoxicity but less potent than chlorinated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.